molecular formula C19H21N3O6S2 B2537055 methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate CAS No. 864941-24-2

methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate

Cat. No.: B2537055
CAS No.: 864941-24-2
M. Wt: 451.51
InChI Key: OSLNUEYHTRRWEB-UHFFFAOYSA-N
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Description

Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a complex organic compound with a molecular formula of C19H21N3O6S2 and a molecular weight of 451.5165 . This compound features a thiophene ring, a piperidine sulfonyl group, and a benzamido group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperidine sulfonyl group may play a role in binding to specific sites, while the thiophene ring can participate in π-π interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can be compared with other thiophene-based compounds and piperidine derivatives:

The uniqueness of this compound lies in its combination of these functional groups, which may confer specific biological or chemical properties not found in other compounds.

Properties

IUPAC Name

methyl N-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-28-19(25)21-17(24)15-9-12-29-18(15)20-16(23)13-5-7-14(8-6-13)30(26,27)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNUEYHTRRWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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